![molecular formula C98H126N20O31 B1591223 [Leu15]-Gastrin I (human) CAS No. 39024-57-2](/img/structure/B1591223.png)
[Leu15]-Gastrin I (human)
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Description
[Leu15]-Gastrin I (human), also known as [Leu15]-Gastrin I (human), is a useful research compound. Its molecular formula is C98H126N20O31 and its molecular weight is 2080.2 g/mol. The purity is usually 95%.
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Biological Activity
[Leu15]-Gastrin I, a modified form of the gastrin peptide hormone, plays a significant role in various biological processes, particularly in the gastrointestinal system and endocrine functions. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and data tables.
Overview of [Leu15]-Gastrin I
Chemical Structure and Properties:
- Molecular Formula: C98H126N20O31
- Molecular Weight: 2080.19 g/mol
- Purity: ≥ 95% (HPLC)
- Amino Acid Sequence: Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2
[Leu15]-Gastrin I is characterized by the substitution of leucine for methionine at position 15, which enhances its stability and biological activity compared to natural gastrin .
Receptor Interaction:
[Leu15]-Gastrin I primarily exerts its effects through the cholecystokinin B receptor (CCKBR), which is expressed in various tissues including pancreatic islets and gastric mucosa. This interaction stimulates several physiological responses:
- Insulin Secretion: Studies indicate that gastrin can enhance insulin secretion from pancreatic beta cells, particularly in diabetic conditions. The peptide promotes the expression of key transcription factors involved in insulin production .
- Trophic Effects: Continuous infusion of [Leu15]-Gastrin I has demonstrated trophic effects on the gastric mucosa and pancreas, leading to increased cell proliferation and growth in these tissues .
1. Effects on Pancreatic Function
Research has shown that [Leu15]-Gastrin I significantly influences pancreatic function:
- Insulin Expression: In cultured human islets, treatment with [Leu15]-Gastrin I resulted in increased expression of insulin and other key hormones such as glucagon and somatostatin, particularly in islets from donors with higher hemoglobin A1c levels .
Gene Expression Changes | Fold Change |
---|---|
INS (Insulin) | 2.0 |
SST (Somatostatin) | 1.8 |
GCG (Glucagon) | 1.4 |
2. Gastrointestinal Effects
The peptide also exerts significant effects on the gastrointestinal tract:
- Mucosal Growth: Continuous infusion studies have indicated that [Leu15]-Gastrin I can lead to increased stomach weight and mucosal mass, reflecting its trophic effects on gastric tissues .
Case Studies
Case Study 1: Gastrin's Role in Diabetes
A study involving isolated human islets revealed that administration of [Leu15]-Gastrin I led to a marked increase in insulin gene expression correlated with donor HbA1c levels. This suggests potential therapeutic applications for gastrin analogs in managing diabetes .
Case Study 2: Trophic Effects in Rats
In a rat model, continuous infusion of [Leu15]-Gastrin I for 28 days resulted in significant increases in enterochromaffin-like cell density and associated parameters such as histamine concentration. This study underscores the peptide's role in promoting cellular proliferation within the digestive system .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H126N20O31/c1-49(2)38-68(115-96(147)72(43-55-46-101-60-19-12-10-17-58(55)60)117-98(149)74-20-13-37-118(74)77(122)48-103-86(137)61-25-31-75(120)105-61)93(144)111-66(30-36-82(131)132)92(143)110-65(29-35-81(129)130)91(142)109-64(28-34-80(127)128)90(141)108-63(27-33-79(125)126)89(140)107-62(26-32-78(123)124)88(139)104-51(5)85(136)113-70(41-53-21-23-56(119)24-22-53)87(138)102-47-76(121)106-71(42-54-45-100-59-18-11-9-16-57(54)59)95(146)114-69(39-50(3)4)94(145)116-73(44-83(133)134)97(148)112-67(84(99)135)40-52-14-7-6-8-15-52/h6-12,14-19,21-24,45-46,49-51,61-74,100-101,119H,13,20,25-44,47-48H2,1-5H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,140)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,148)(H,113,136)(H,114,146)(H,115,147)(H,116,145)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVMLPDUAGUTOC-FPBFVHJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H126N20O31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2080.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39024-57-2 |
Source
|
Record name | 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-leucine- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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